molecular formula C17H18N2O3 B5779376 N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide

Cat. No. B5779376
M. Wt: 298.34 g/mol
InChI Key: WVSOXLIYZFKMHA-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNPA belongs to the class of amides and has a molecular formula of C18H19N2O3.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide is not fully understood, but research suggests that it acts by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of neurotransmitter activity in the brain, and the prevention of beta-amyloid plaque formation. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has several advantages for use in laboratory experiments, including its relatively simple synthesis method, its low toxicity, and its potential applications in the treatment of various diseases. However, N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide also has some limitations, including its low solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for research on N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, including further studies on its mechanism of action, its potential applications in the treatment of other diseases, and the development of more effective methods for synthesizing and purifying N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide. Additionally, research could explore the use of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide can be synthesized through a series of chemical reactions involving the condensation of 2-methyl-3-nitroaniline and 4-phenylbutyric acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol. The resulting product is then purified through recrystallization to obtain pure N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has anticancer properties and can inhibit the growth of cancer cells. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-15(10-6-11-16(13)19(21)22)18-17(20)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSOXLIYZFKMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide

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